2-methyl-2-phenoxypropanethioamide
Description
Properties
CAS No. |
35368-52-6 |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (e.g., THF, DMF) consistently outperform protic solvents in thiocarbonylation reactions. For example, THF increases the solubility of ammonium thiocyanate, reducing reaction times by 30% compared to DCM. Conversely, DMF’s high boiling point facilitates higher-temperature reactions, improving conversion rates in the Willgerodt-Kindler pathway.
Role of Transition Metal Catalysts
Cuprous bromide (CuBr), as disclosed in patent CN105439915A, accelerates acyl chloride thiocarbonylation by stabilizing the transition state. At a 0.05:1 molar ratio (CuBr:substrate), yields improve from 65% to 89%. Similarly, ZnF₂ enhances nitrile-to-thioamide conversion by polarizing the C≡N bond, as demonstrated in patent US8633223B2.
Experimental Procedures and Optimization
Two-Step Thiocarbonylation (Representative Protocol)
-
Acyl Chloride Formation:
-
Combine 2-methyl-2-phenoxypropanoic acid (10 mmol) with SOCl₂ (15 mmol) in anhydrous THF.
-
Reflux at 60°C for 3 hours. Remove excess SOCl₂ via rotary evaporation.
-
-
Thioamide Synthesis:
One-Pot Willgerodt-Kindler Reaction
-
Procedure:
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 240 nm is the gold standard. Mobile phases typically consist of methanol-water mixtures (70:30 v/v).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenoxypropanethioamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-phenoxypropanethioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-methyl-2-phenoxypropanethioamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can enhance its binding affinity to specific sites, while the thioamide moiety can participate in various biochemical reactions, potentially leading to the modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
To contextualize 2-methyl-2-phenoxypropanethioamide’s properties and applications, it is compared to four related compounds (Table 1).
Table 1: Comparative Analysis of this compound and Analogues
Key Structural and Functional Differences
Thioamide vs. Thiol vs. Amide: The thioamide group in this compound imparts distinct electronic and steric properties compared to the thiol (–SH) in 2-methyl-2-propanethiol or the amide (–C(=O)–NH₂) in 2-phenylacetamide. Thioamides are less nucleophilic than thiols but exhibit stronger hydrogen-bonding capacity than amides, influencing their reactivity in synthesis .
Phenoxy vs. Phenyl Substitution: The phenoxy group (–O–C₆H₅) in this compound introduces oxygen-mediated electronic effects (e.g., resonance donation), whereas phenyl substituents in 2-phenylacetamide or 2-methyl-2-phenylpropanoyl chloride lack this oxygen linkage. This difference may affect solubility and metabolic stability in drug design .
Branched vs. Linear Alkyl Chains: The branched methyl group in this compound and 2-methylpropanethioamide enhances steric hindrance compared to linear-chain analogues like 2-phenylacetamide. This could reduce enzymatic degradation in vivo, a critical factor in prodrug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-2-phenoxypropanethioamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions. For example, reacting 2-methyl-2-phenoxypropanoic acid derivatives with thionation agents (e.g., Lawesson’s reagent) under inert atmospheres. Optimization requires monitoring reaction time, temperature, and stoichiometry via TLC or HPLC. Post-synthesis purification via recrystallization or column chromatography enhances purity .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm structural integrity, particularly the thioamide (-C(S)NH₂) and phenoxy groups. IR spectroscopy identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹). Mass spectrometry (ESI-TOF) determines molecular weight. HPLC with UV detection monitors purity, while X-ray crystallography resolves stereochemistry if crystalline .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use engineering controls (fume hoods) to limit airborne exposure. Wear PPE (gloves, lab coats, goggles). Implement emergency showers/eye wash stations. Avoid ingestion/skin contact; wash hands after handling. Monitor airborne concentrations with real-time sensors. Store in sealed containers away from oxidizers .
Advanced Research Questions
Q. How does this compound interact with biological targets such as enzymes or receptors, and what experimental models are suitable for these studies?
- Methodological Answer : Conduct in vitro assays (e.g., radioligand binding for receptor affinity or enzyme inhibition studies using fluorogenic substrates). Use cell lines expressing target receptors (e.g., opioid or GABA receptors) to assess functional activity. Molecular docking simulations predict binding modes, validated by mutagenesis studies .
Q. When encountering contradictory data in pharmacological studies of this compound, what methodological approaches can resolve these discrepancies?
- Methodological Answer : Apply triangulation: cross-validate results using multiple techniques (e.g., SPR for binding kinetics vs. functional assays). Replicate experiments under standardized conditions. Analyze batch-specific impurities (via LC-MS) that may alter bioactivity. Review confounding variables (e.g., solvent effects, pH) .
Q. How do structural modifications of this compound influence its physicochemical properties and bioactivity compared to its analogs?
- Methodological Answer : Compare analogs (e.g., replacing the phenoxy group with alkyl chains or modifying the thioamide moiety). Assess logP (via shake-flask method) for lipophilicity and solubility. Use QSAR models to correlate structural features with activity. In vivo pharmacokinetic studies (e.g., bioavailability in rodent models) evaluate metabolic stability .
Key Notes
- Toxicity : Limited data available; assume acute toxicity and prioritize in vitro toxicity screening (e.g., HepG2 cell viability assays) before in vivo studies .
- Ethical Compliance : Non-FDA approved; restrict use to non-human studies unless explicit ethical approval is obtained .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
